6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which combines a purine and imidazole ring system, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves multiple steps, starting with the preparation of the purine and imidazole precursors. The key steps include:
Formation of the Purine Ring: This can be achieved through the cyclization of appropriate amines and aldehydes under acidic conditions.
Introduction of the Dimethylamino Group: This step involves the alkylation of the purine ring with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride.
Cyclization to Form the Imidazole Ring: The final step involves the cyclization of the intermediate compound under high-temperature conditions to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine-imidazole derivatives.
Scientific Research Applications
6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the complex ring structure.
4,7-Dimethylpurine: Shares the purine ring but lacks the imidazole ring and the dimethylamino group.
Imidazole-1,3-dione: Contains the imidazole ring but lacks the purine ring and the dimethylamino group.
Uniqueness
6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its combined purine and imidazole ring system, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-[3-(dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-9-8-20-10-11(18(4)14(22)16-12(10)21)15-13(20)19(9)7-5-6-17(2)3/h8H,5-7H2,1-4H3,(H,16,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNVMPVJAHMWRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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